N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methylphenoxy)acetamide
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Overview
Description
N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methylphenoxy)acetamide is a complex organic compound that features a furan ring, an oxadiazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methylphenoxy)acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by the ring closure reaction of furan-2-carboxylic acid hydrazide with carbon disulfide.
Coupling with phenyl group: The oxadiazole derivative is then coupled with a phenyl group through a suitable coupling reaction, such as Suzuki-Miyaura coupling.
Introduction of the acetamide group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methylphenoxy)acetamide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methylphenoxy)acetamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial, antiviral, and anticancer agent.
Pharmaceuticals: The compound is explored for its potential use in drug development due to its unique structural features.
Materials Science: It is investigated for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target bacterial enzymes, viral proteins, or cancer cell receptors.
Pathways Involved: It may interfere with DNA replication, protein synthesis, or cell signaling pathways, leading to the inhibition of bacterial growth, viral replication, or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and have similar biological activities.
Furan derivatives:
Uniqueness
N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methylphenoxy)acetamide is unique due to its combination of a furan ring, an oxadiazole ring, and a phenyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H17N3O4 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H17N3O4/c1-14-6-2-3-9-17(14)27-13-19(25)22-16-8-4-7-15(12-16)20-23-24-21(28-20)18-10-5-11-26-18/h2-12H,13H2,1H3,(H,22,25) |
InChI Key |
AKSHUPAGGWDHSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CO4 |
Origin of Product |
United States |
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